N-{[3-(1,3-Benzothiazol-2(3H)-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl}-3,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[3-(1,3-Benzothiazol-2(3H)-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl}-3,4-dimethoxybenzamide is a complex organic compound that features a benzothiazole moiety, a cyclohexadienone structure, and a dimethoxybenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(1,3-Benzothiazol-2(3H)-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl}-3,4-dimethoxybenzamide typically involves multiple steps. One common method includes the cyclization of 2-aminothiophenols with phosgene, chloroformates, and urea . Another approach involves the reductive carbonylation of substituted nitrobenzenes using sulfur, carbon monoxide, and water in the presence of bases . Additionally, the reaction of o-nitrochlorobenzenes with thioglycolic acid followed by cyclocondensation with acetic anhydride is also used .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(1,3-Benzothiazol-2(3H)-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl}-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The benzothiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole moiety can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
N-{[3-(1,3-Benzothiazol-2(3H)-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl}-3,4-dimethoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antibacterial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of N-{[3-(1,3-Benzothiazol-2(3H)-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl}-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-ones: These compounds share the benzothiazole moiety and have shown potent antibacterial activity.
N’-(1,3-Benzothiazol-2-yl)-arylamides: These derivatives are also known for their antibacterial properties and are synthesized under similar conditions.
Uniqueness
N-{[3-(1,3-Benzothiazol-2(3H)-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl}-3,4-dimethoxybenzamide is unique due to its combination of a benzothiazole moiety with a cyclohexadienone structure and a dimethoxybenzamide group.
Properties
CAS No. |
4848-10-6 |
---|---|
Molecular Formula |
C23H19N3O4S2 |
Molecular Weight |
465.5 g/mol |
IUPAC Name |
N-[[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]carbamothioyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C23H19N3O4S2/c1-29-18-10-7-13(11-19(18)30-2)21(28)26-23(31)24-14-8-9-17(27)15(12-14)22-25-16-5-3-4-6-20(16)32-22/h3-12,27H,1-2H3,(H2,24,26,28,31) |
InChI Key |
WFIIWFZSCBBGCR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.